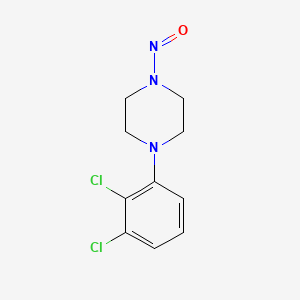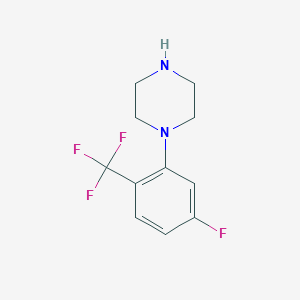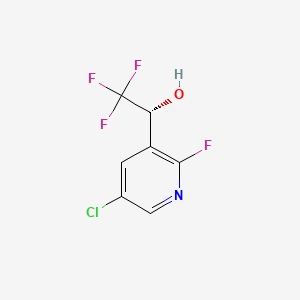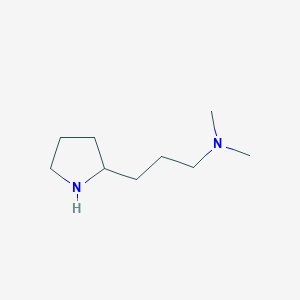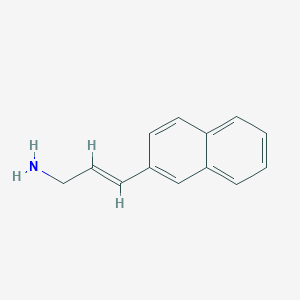
2-(1-Isocyanatoethyl)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Isocyanatoethyl)naphthalene is an organic compound with the molecular formula C13H11NO It is a derivative of naphthalene, where an isocyanate group is attached to the ethyl side chain at the second position of the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Isocyanatoethyl)naphthalene typically involves the reaction of 2-(1-hydroxyethyl)naphthalene with phosgene or a similar isocyanate-generating reagent. The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group. The general reaction scheme is as follows:
[ \text{2-(1-Hydroxyethyl)naphthalene} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems can help maintain the stringent reaction conditions required for the production of high-purity isocyanates.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Isocyanatoethyl)naphthalene can undergo various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, leading to the formation of corresponding ureas and carbamates.
Polymerization: The isocyanate group can react with itself or other isocyanates to form polyureas or polyurethanes.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Catalysts: Such as tertiary amines or organometallic compounds, can be used to accelerate the reactions.
Major Products
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Polyureas and Polyurethanes: Formed through polymerization reactions.
Aplicaciones Científicas De Investigación
2-(1-Isocyanatoethyl)naphthalene has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Material Science: Utilized in the production of polymers, such as polyurethanes, which have applications in coatings, adhesives, and foams.
Biological Studies: Investigated for its potential interactions with biological molecules, which could lead to the development of new pharmaceuticals or biochemical tools.
Mecanismo De Acción
The mechanism of action of 2-(1-Isocyanatoethyl)naphthalene primarily involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic and can react with nucleophiles, such as amines and alcohols, to form stable urea and carbamate linkages. These reactions are fundamental to the compound’s applications in polymer chemistry and organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
1-Isocyanatoethylbenzene: Similar structure but with a benzene ring instead of a naphthalene ring.
2-Isocyanatoethylbenzene: Similar structure but with the isocyanate group attached to a benzene ring.
1-Isocyanatoethyl-2-naphthol: Similar structure with an additional hydroxyl group on the naphthalene ring.
Uniqueness
2-(1-Isocyanatoethyl)naphthalene is unique due to the presence of the naphthalene ring, which imparts distinct electronic and steric properties compared to its benzene analogs. This uniqueness can influence its reactivity and the properties of the polymers and materials derived from it.
Propiedades
Fórmula molecular |
C13H11NO |
|---|---|
Peso molecular |
197.23 g/mol |
Nombre IUPAC |
2-(1-isocyanatoethyl)naphthalene |
InChI |
InChI=1S/C13H11NO/c1-10(14-9-15)12-7-6-11-4-2-3-5-13(11)8-12/h2-8,10H,1H3 |
Clave InChI |
MURMRGQNLZEEQC-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC2=CC=CC=C2C=C1)N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



